4-Acetyl-2-hydroxypyrimidine-5-carboxylic acid
CAS No.: 62328-13-6
Cat. No.: VC3941977
Molecular Formula: C7H6N2O4
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62328-13-6 |
|---|---|
| Molecular Formula | C7H6N2O4 |
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 6-acetyl-2-oxo-1H-pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N2O4/c1-3(10)5-4(6(11)12)2-8-7(13)9-5/h2H,1H3,(H,11,12)(H,8,9,13) |
| Standard InChI Key | NZXUATGLONEZFN-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=NC(=O)N1)C(=O)O |
| Canonical SMILES | CC(=O)C1=C(C=NC(=O)N1)C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3—substituted at positions 2, 4, and 5. Key functional groups include:
-
Hydroxyl group (-OH) at position 2, enhancing solubility and enabling hydrogen bonding.
-
Acetyl group (-COCH) at position 4, introducing electron-withdrawing effects that influence ring electrophilicity.
-
Carboxylic acid (-COOH) at position 5, providing acidic character and potential for salt formation.
The interplay of these groups creates a multifunctional scaffold capable of diverse chemical transformations.
Table 1: Molecular and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 197.15 g/mol | |
| Functional Groups | Hydroxyl, Acetyl, Carboxylic Acid |
Comparative Analysis with Related Pyrimidines
The structural uniqueness of 4-acetyl-2-hydroxypyrimidine-5-carboxylic acid becomes evident when compared to analogs:
-
4-Acetamido-2-hydroxypyrimidine-5-carboxylic acid: Replaces the acetyl group with an acetamido (-NHCOCH) moiety, altering hydrogen-bonding capacity and metabolic stability .
-
5-Hydroxyl pyrimidine-2-carboxylic acid: Lacks the acetyl group, reducing steric hindrance and electronic effects at position 4 .
These differences underscore the acetyl group’s role in modulating reactivity and biological activity.
Synthetic Methodologies
Industrial Scalability Considerations
The patent’s emphasis on high yields (90% in Step 1) and scalable conditions suggests that continuous flow reactors and automated systems could be adapted for large-scale production. Key challenges for 4-acetyl derivatives would include:
-
Selectivity: Avoiding over-acetylation or ring-opening reactions.
-
Purification: Separating regioisomers or byproducts arising from the acetyl group’s electronic effects.
Physicochemical Properties and Reactivity
Acidity and pKa Profiling
The compound’s acidity is governed by three ionizable groups:
-
Carboxylic Acid (-COOH): Expected pKa ~2.5–3.5, comparable to benzoic acid .
-
Acetyl Group: Non-ionizable under physiological conditions but influences electron density.
These values suggest that the compound exists predominantly as a zwitterion at neutral pH, with the carboxylic acid deprotonated (-COO) and the hydroxyl group protonated.
Thermal and Solubility Characteristics
-
Thermal Stability: Pyrimidine derivatives generally decompose above 200°C; the acetyl group may lower this threshold due to possible ketone elimination.
-
Solubility: High solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (enhanced by deprotonation at high pH).
Table 2: Predicted Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 1) | <1 |
| Water (pH 7) | ~5 |
| DMSO | >50 |
Research Applications and Biological Relevance
Material Science Applications
-
Coordination Chemistry: The carboxylic acid and hydroxyl groups can act as ligands for metal ions, enabling the synthesis of coordination polymers.
-
Supramolecular Assemblies: Hydrogen-bonding networks facilitated by -OH and -COOH groups may stabilize crystal lattices in organic semiconductors.
Challenges and Future Directions
Synthetic Optimization Needs
-
Regioselective Acetylation: Developing catalysts or protecting groups to ensure exclusive acetylation at position 4.
-
Green Chemistry Approaches: Replacing toluene with biodegradable solvents and minimizing heavy metal catalysts (e.g., CuI) .
Biological Evaluation Priorities
-
In Vitro Screening: Assessing cytotoxicity, antimicrobial spectrum, and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume